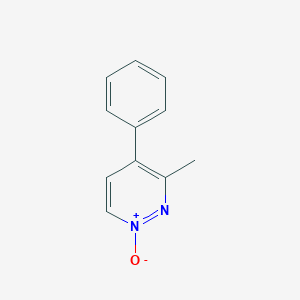![molecular formula C10H11NO3 B14275886 Glycine, N-[1-(2-hydroxyphenyl)ethylidene]- CAS No. 132656-09-8](/img/structure/B14275886.png)
Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions. One common approach is the reaction between (an amino acid) and an aldehyde (such as ), resulting in the formation of the target compound.
Reaction Conditions: These reactions typically occur under acidic or basic conditions, with appropriate catalysts.
Industrial Production:
Análisis De Reacciones Químicas
Reactivity: can undergo various reactions:
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidizing agents like or reducing agents like may be used.
Major Products: The products formed depend on the reaction type. For instance, reduction could yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Researchers use this compound as a building block for more complex molecules.
Biology: It may serve as a probe in biological studies due to its structural features.
Medicine: Although not a drug itself, understanding its properties can inform drug design.
Industry: Limited industrial applications, but it contributes to chemical research.
Mecanismo De Acción
- The exact mechanism by which Glycine, N-[1-(2-hydroxyphenyl)ethylidene]- exerts effects remains an area of study.
- It may interact with specific receptors or enzymes, affecting cellular processes.
Comparación Con Compuestos Similares
Uniqueness: Its combination of a glycine backbone and an aromatic substituent makes it distinctive.
Similar Compounds: Other related compounds include , , and other amino acid derivatives.
Propiedades
Número CAS |
132656-09-8 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
2-[1-(2-hydroxyphenyl)ethylideneamino]acetic acid |
InChI |
InChI=1S/C10H11NO3/c1-7(11-6-10(13)14)8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3,(H,13,14) |
Clave InChI |
XVSIINGTUOJRJM-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCC(=O)O)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


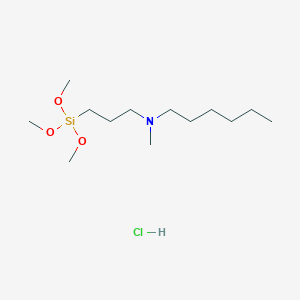

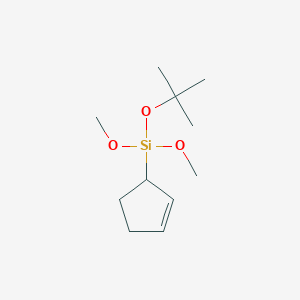
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)
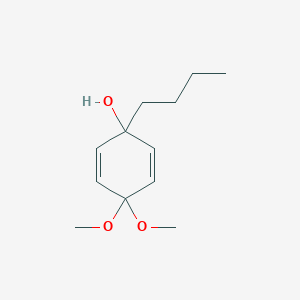
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)
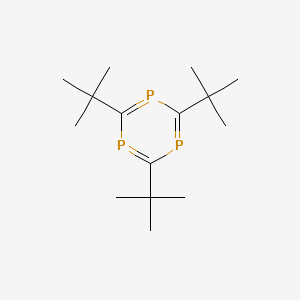
![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
